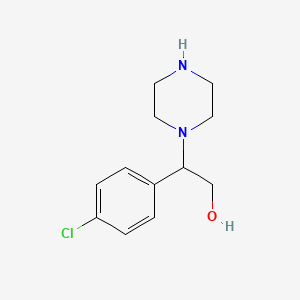
2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H17ClN2O and its molecular weight is 240.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, also known by its CAS number 1183300-99-3, is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H17ClN2O, with a molecular weight of 240.73 g/mol. The compound features a piperazine ring substituted with a chlorophenyl group, which is significant for its biological interactions.
Research indicates that compounds with similar structures often exhibit interactions with various receptors and enzymes. The biological activity of this compound can be attributed to the following mechanisms:
- Inhibition of Cyclooxygenase (COX) Enzymes : Studies have shown that related compounds can inhibit COX-1 and COX-2 enzymes, which are critical in inflammatory processes. This inhibition can reduce the production of pro-inflammatory mediators .
- Antioxidant Activity : Compounds in this class may also exhibit antioxidant properties, contributing to their potential neuroprotective effects. The ability to scavenge free radicals is crucial in mitigating oxidative stress associated with various diseases.
- Interaction with Neurotransmitter Systems : The piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which could influence mood and cognitive functions.
Biological Activity and Pharmacological Effects
The biological activity of this compound has been evaluated in various studies:
Anti-inflammatory Effects
Research has demonstrated that this compound can significantly reduce inflammation in animal models. For instance, it was observed to lower the levels of inflammatory cytokines in induced models of inflammation, suggesting a role in managing conditions like arthritis or other inflammatory diseases.
Analgesic Properties
In pain models, such as the "writhing syndrome" test and "hot plate" test, compounds similar to this compound have shown significant analgesic effects at various dosages . These findings indicate its potential utility in pain management therapies.
Neuroprotective Effects
The compound's potential neuroprotective effects are supported by studies indicating that it may enhance the clearance of amyloid-beta (Aβ), a peptide associated with Alzheimer's disease. Enhanced Aβ clearance could mitigate neurodegenerative processes .
Case Studies
Several case studies have highlighted the therapeutic implications of this compound:
- Chronic Pain Management : In a study involving chronic pain models, administration of the compound resulted in a notable decrease in pain perception compared to control groups. This suggests its efficacy as an analgesic agent.
- Cognitive Function Improvement : In animal studies designed to evaluate cognitive function post-injury, treatment with this compound resulted in improved memory retention and learning capabilities, potentially due to its neuroprotective properties.
- Inflammation Reduction : A study focusing on inflammatory bowel disease (IBD) demonstrated that treatment with this compound significantly reduced markers of inflammation and improved overall gut health in affected models.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-2-piperazin-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-3-1-10(2-4-11)12(9-16)15-7-5-14-6-8-15/h1-4,12,14,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLRKTCRHHWKCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CO)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















